![molecular formula C10H11NO4 B1341510 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid CAS No. 927802-89-9](/img/structure/B1341510.png)
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid: is a heterocyclic compound that features both a furan ring and a pyrrolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the furan ring imparts aromaticity, while the pyrrolidinone moiety introduces a degree of flexibility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural as a starting material.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidinone and furan moieties through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the coupling reactions, and purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industrial Applications: The compound is used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the pyrrolidinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-thiophene carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-pyridine carboxylic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid lies in its combination of a furan ring and a pyrrolidinone moiety, which imparts distinct reactivity and biological activity. The furan ring provides aromaticity and potential for π-π interactions, while the pyrrolidinone moiety offers flexibility and the ability to form hydrogen bonds.
Properties
IUPAC Name |
5-[(2-oxopyrrolidin-1-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9-2-1-5-11(9)6-7-3-4-8(15-7)10(13)14/h3-4H,1-2,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDBXVGDUZOKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
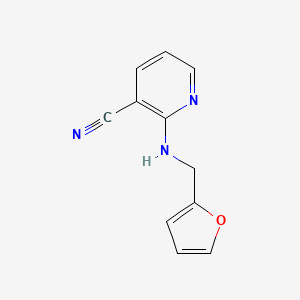
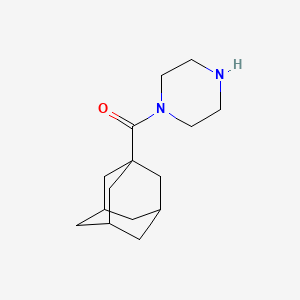
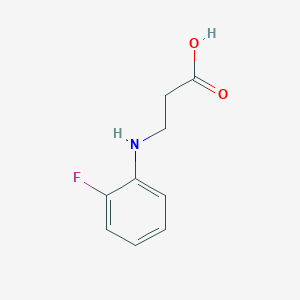
![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)
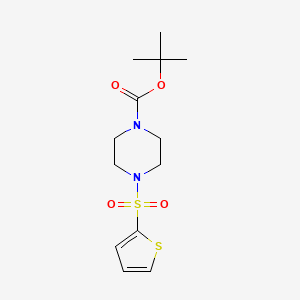
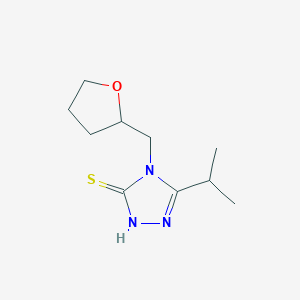
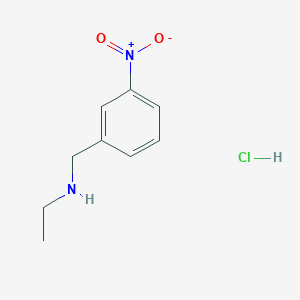
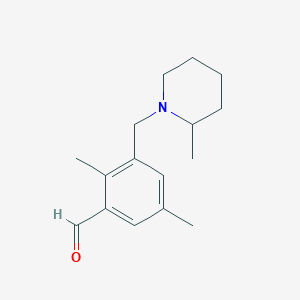
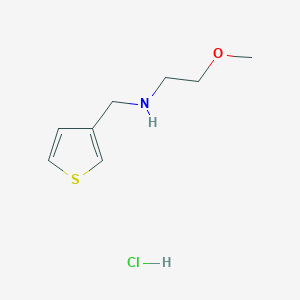
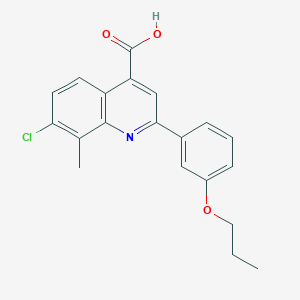
![1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1341467.png)
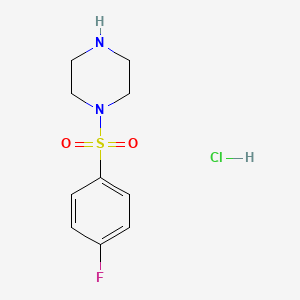
![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)
![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)
